molecular formula C10H13N3O5 B12808914 N-(2-ethoxyethyl)-2,4-dinitroaniline CAS No. 23920-16-3

N-(2-ethoxyethyl)-2,4-dinitroaniline

Cat. No.: B12808914
CAS No.: 23920-16-3
M. Wt: 255.23 g/mol
InChI Key: RQWFLFZSMCRARU-UHFFFAOYSA-N
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Description

N-(2-ethoxyethyl)-2,4-dinitroaniline is a substituted aniline derivative featuring a 2,4-dinitroaniline core with a 2-ethoxyethyl group attached to the nitrogen atom. The 2,4-dinitroaniline scaffold is characterized by strong electron-withdrawing nitro groups, which influence reactivity, stability, and biological activity. The 2-ethoxyethyl substituent may enhance solubility and modulate interactions in biological or chemical systems .

Properties

CAS No.

23920-16-3

Molecular Formula

C10H13N3O5

Molecular Weight

255.23 g/mol

IUPAC Name

N-(2-ethoxyethyl)-2,4-dinitroaniline

InChI

InChI=1S/C10H13N3O5/c1-2-18-6-5-11-9-4-3-8(12(14)15)7-10(9)13(16)17/h3-4,7,11H,2,5-6H2,1H3

InChI Key

RQWFLFZSMCRARU-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The preparation of NSC 194257 involves specific synthetic routes and reaction conditions. One method includes reacting a compound of formula (III) with a compound of formula (IV) under mild reaction conditions, which is suitable for industrial production . This method is noted for its high yield and efficiency.

Chemical Reactions Analysis

NSC 194257 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

NSC 194257 has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in different chemical reactions.

    Biology: It is used in biological studies to understand cellular processes and mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating various diseases.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of NSC 194257 involves its interaction with specific molecular targets and pathways. It is known to inhibit topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to the stabilization of the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand and ultimately causing cell death .

Comparison with Similar Compounds

Substituent Effects :

  • N,N-Dimethyl-2,4-dinitroaniline () : The dimethyl group reduces steric hindrance, increasing reactivity in electrophilic substitutions.
  • N-(2-Phenylethyl)-2,4-dinitroaniline () : Bulky aromatic substituents enhance tubulin binding in plant cells .

Table 1: Substituent Impact on Properties

Compound Substituent Key Property Reference
N-(2-Ethoxyethyl)-2,4-dinitroaniline 2-ethoxyethyl Enhanced hydrophilicity -
N,N-Dimethyl-2,4-dinitroaniline Dimethyl High reactivity in SN2 reactions
BHBANA () Bromo-diheptyloxy Anti-biofilm activity (MIC 0.625–2.5 mg/mL)

Tubulin Targeting :

  • Dinitroaniline derivatives like N-(2-phenylethyl)-2,4-dinitroaniline bind plant α-tubulin, disrupting microtubule dynamics. This contrasts with mammalian tubulin, highlighting selectivity for herbicide development .

Corrosion Inhibition :

  • N-(4-N,N-dimethylaminobenzal)-2,4-dinitroaniline (SB 3) demonstrates corrosion inhibition efficiency in HCl, enhanced by KCl additives. Substituent electron-donating groups improve adsorption on metal surfaces .

Solubility and Stability :

  • The 2-ethoxyethyl group in the target compound likely increases aqueous solubility compared to hydrophobic analogs like N-(4-methoxyphenyl)-2,4-dinitroaniline .
  • Nitro groups confer thermal stability and redox activity, enabling applications in energetic materials (e.g., functionalized carbon nanotubes in ) .

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